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Introduction

Super-resolution microscopy has broken the diffraction barrier of light, enabling the
visualization of cellular structures with unprecedented detail. The choice of fluorophore is
paramount to the success of these advanced imaging techniques. BP Fluor 488, a bright and
highly photostable green fluorescent dye, emerges as an exceptional candidate for super-
resolution modalities such as Stochastic Optical Reconstruction Microscopy (STORM) and
Stimulated Emission Depletion (STED) microscopy. Its spectral characteristics, comparable to
Alexa Fluor 488, allow for its seamless integration into established protocols.[1][2] This
document provides a comprehensive guide to the application of BP Fluor 488 in super-
resolution microscopy, including its photophysical properties, detailed experimental protocols,
and application examples.

Photophysical Properties of BP Fluor 488

BP Fluor 488 exhibits a high fluorescence quantum yield and remarkable photostability,
making it well-suited for the demanding illumination conditions of super-resolution microscopy.
[1] The dye is also stable over a wide pH range (pH 4-10), ensuring consistent performance in
various biological imaging buffers.[2][3] Key quantitative data for BP Fluor 488 are summarized
in the table below.
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Property Value Reference

Excitation Maximum

(Absorbance) 495 - 499 nm [LI131[4][5]16]
Emission Maximum 519 - 520 nm [1][4]5]16]
Molar Extinction Coefficient (g) ~71,800 cm—1M~1 [3]
Fluorescence Quantum Yield ~0.91 3]

(®)

Super-Resolution Microscopy Techniques with BP

Fluor 488
Stochastic Optical Reconstruction Microscopy (STORM)

STORM, and its variant direct STORM (dSTORM), relies on the stochastic photoswitching of
individual fluorophores to reconstruct a high-resolution image. The bright and photostable
nature of BP Fluor 488, analogous to ATTO 488 and Alexa Fluor 488, makes it a suitable
candidate for dISTORM imaging.[7][8] For optimal performance in dSTORM, a specialized
imaging buffer containing a reducing agent is required to facilitate the reversible transition of
the fluorophore to a dark state.

This protocol details the immunofluorescent labeling of microtubules in mammalian cells for
dSTORM imaging using BP Fluor 488.

1. Cell Culture and Fixation:

e Seed mammalian cells (e.g., HeLa, COS-7) on high-precision glass coverslips (#1.5) and
culture to 60-70% confluency.

e Pre-warm fixation buffer (4% paraformaldehyde (PFA) in PBS) to 37°C.
¢ Gently wash cells twice with pre-warmed phosphate-buffered saline (PBS).
o Fix the cells by incubating with the fixation buffer for 10-15 minutes at room temperature.

¢ \Wash the cells three times with PBS for 5 minutes each.
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. Permeabilization and Blocking:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSAin
PBS) for 1 hour at room temperature.

. Antibody Labeling:

Dilute the primary antibody (e.g., anti-a-tubulin monoclonal antibody) in the blocking buffer
according to the manufacturer's recommendation.

Incubate the cells with the primary antibody solution for 1 hour at room temperature or
overnight at 4°C.

Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

Dilute the BP Fluor 488-conjugated secondary antibody in the blocking buffer.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature,
protected from light.

Wash the cells extensively with PBS containing 0.1% Tween 20 three times for 5 minutes
each, followed by a final wash with PBS.

. STORM Imaging Buffer Preparation:

A commonly used STORM imaging buffer for dyes in the 488 nm range utilizes
mercaptoethylamine (MEA) as the thiol.[8][9]

Buffer A: 10 mM Tris (pH 8.0) + 50 mM NacCl.

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.

GLOX Solution (100x): Dissolve 14 mg of glucose oxidase in 200 pL of Buffer A. Add 50 pL
of a 17 mg/mL catalase solution in Buffer A. Centrifuge to remove any precipitate. This

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15555275?utm_src=pdf-body
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
https://www.augusta.edu/mcg/cba/cic/storm_tips.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

solution can be stored at 4°C for up to two weeks.

e 1 M MEA Solution: Dissolve 77 mg of MEA in 1 mL of 0.25 N HCI. Store at 4°C for up to one
month.

» Final Imaging Buffer (prepare fresh): To 620 uL of Buffer B, add 7 yuL of GLOX solution and
70 uL of 1 M MEA solution. Mix gently.

5. dSTORM Image Acquisition:
» Mount the coverslip onto a microscope slide with a chamber for the imaging buffer.
e Add the freshly prepared STORM imaging buffer to the sample.

e Image on a STORM-capable microscope equipped with a high-power 488 nm laser for
excitation and a 405 nm laser for reactivation (if needed).

e Acquire a series of 10,000-40,000 frames with a typical exposure time of 20-50 ms.[7]

o Use appropriate software to analyze the single-molecule localization data and reconstruct
the super-resolution image.

Sample Preparation STORM Imaging

Click to download full resolution via product page

Fig. 1. Experimental workflow for STORM imaging.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser
beam to deplete fluorescence from the periphery of the excitation spot. The photostability of BP
Fluor 488 makes it a robust choice for STED imaging. For optimal STED performance with a
488 nm excitation, a depletion laser in the range of 592 nm is commonly used.[10][11][12]
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This protocol outlines the labeling of F-actin in fixed cells using BP Fluor 488-phalloidin for
STED microscopy.

1. Cell Culture, Fixation, and Permeabilization:

» Follow the same steps for cell culture, fixation, and permeabilization as described in the
STORM protocol. A cytoskeleton-preserving buffer during fixation is recommended for
delicate actin structures.[13][14]

2. F-Actin Labeling:

e Dilute BP Fluor 488-phalloidin conjugate in PBS containing 1% BSA to the manufacturer's
recommended concentration.

 Incubate the permeabilized and blocked cells with the BP Fluor 488-phalloidin solution for
20-30 minutes at room temperature, protected from light.

e Wash the cells three times with PBS.
3. Mounting:

e Mount the coverslip on a microscope slide using a mounting medium with a refractive index
matched to the immersion oil (e.g., 1.518).[10] Commercially available antifade mounting
media are suitable, or a glycerol-based medium can be prepared.

4. STED Image Acquisition:

» Image the sample on a STED microscope equipped with a 488 nm excitation laser and a 592
nm depletion laser.

o Optimize the excitation and STED laser powers to achieve the desired resolution while
minimizing photobleaching.

e Acquire images using the STED system's software.
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Fig. 2: Principle of STED microscopy.

Data Presentation and Expected Results

The use of BP Fluor 488 in super-resolution microscopy is expected to yield high-quality
images with significantly improved resolution over conventional fluorescence microscopy.

STORM: The reconstructed STORM image of microtubules should reveal individual filaments
that are not resolvable by conventional microscopy. The localization precision will depend on
the photon output of BP Fluor 488 in the STORM buffer.

STED: STED images of the actin cytoskeleton should show fine filamentous structures and
details of the actin network, such as the cortical actin meshwork and stress fibers, with a
resolution well below the diffraction limit.

Conclusion
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BP Fluor 488 is a versatile and high-performance green fluorescent dye that is well-suited for
super-resolution microscopy techniques like STORM and STED. Its high quantum yield,
photostability, and spectral compatibility with common laser lines make it an excellent
alternative to other 488 nm dyes. The protocols provided here offer a starting point for
researchers to incorporate BP Fluor 488 into their super-resolution imaging workflows,
enabling the exploration of cellular structures at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Revolutionizing Cellular Imaging: BP Fluor 488 for
Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15555275#using-bp-fluor-488-in-super-resolution-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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